4-Phenylbutane-2-sulfonyl chloride
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Overview
Description
4-Phenylbutane-2-sulfonyl chloride is an organic compound characterized by a phenyl group attached to a butane chain, which is further substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbutane-2-sulfonyl chloride typically involves the sulfonation of 4-phenylbutane. One common method is the reaction of 4-phenylbutane with chlorosulfonic acid, which introduces the sulfonyl chloride group to the butane chain . The reaction is usually carried out under controlled temperature conditions to prevent side reactions and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbutane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-Phenylbutane-2-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Phenylbutane-2-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Benzene Sulfonyl Chloride: Similar in structure but lacks the butane chain.
Toluene Sulfonyl Chloride: Contains a methyl group instead of the butane chain.
Methanesulfonyl Chloride: Contains a methane group instead of the phenylbutane structure.
Uniqueness: 4-Phenylbutane-2-sulfonyl chloride is unique due to its specific structure, which combines the reactivity of the sulfonyl chloride group with the stability and properties imparted by the phenylbutane chain. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13ClO2S |
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Molecular Weight |
232.73 g/mol |
IUPAC Name |
4-phenylbutane-2-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S/c1-9(14(11,12)13)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
DUJXPZRWOQLRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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